2,3-dihydro-1H-1,4-diazepine;2,4,6-trinitrophenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-1,4-diazepine derivatives typically involves the reaction of β-diketones with aliphatic 1,2-diamines in the presence of acetic acid . The reaction conditions can vary, but heating the reactants in acetic acid is a common method. If the reactants are kept at room temperature, either in alcohols or without solvent, open-chain condensation products may result .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize side products.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-1,4-diazepine derivatives can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form more stable products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Substitution reactions can occur at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like permanganate and reducing agents like hydrogen or metal hydrides. The conditions for these reactions can vary, but they often involve specific temperatures and solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more stable diazepine derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may have biological activity, making them useful in drug discovery and development.
Industry: The compound’s unique properties may make it useful in materials science and other industrial applications.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-1,4-diazepine;2,4,6-trinitrophenol involves its interaction with specific molecular targets. For example, diazepine derivatives are known to interact with gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA . This can result in sedative, anxiolytic, and anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepines: These compounds share the seven-membered ring structure with two nitrogen atoms and have similar biological activities.
Benzodiazepines: These are well-known for their therapeutic effects, including anxiolytic and anticonvulsant properties.
Trinitrophenol Derivatives: These compounds share the nitroaromatic structure and have applications in explosives and dyes.
Uniqueness
2,3-Dihydro-1H-1,4-diazepine;2,4,6-trinitrophenol is unique due to its combination of diazepine and trinitrophenol structures. This results in a compound with both the biological activity of diazepines and the chemical reactivity of trinitrophenol, making it a versatile compound for various applications.
Properties
CAS No. |
92953-29-2 |
---|---|
Molecular Formula |
C11H11N5O7 |
Molecular Weight |
325.23 g/mol |
IUPAC Name |
2,3-dihydro-1H-1,4-diazepine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H8N2/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-6-4-5-7-3-1/h1-2,10H;1-3,6H,4-5H2 |
InChI Key |
JKLZMXVCBNFTRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC=CN1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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